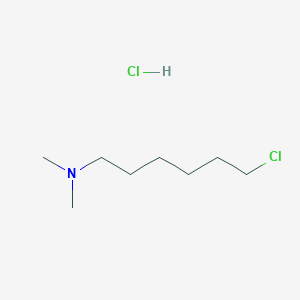
L-Glutamine (13C5; 15N2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamine is a non-essential amino acid, meaning our bodies can synthesize it. It plays a crucial role in various metabolic processes. Specifically, L-Glutamine serves as a carbon source for oxidation in certain cells. Its chemical structure includes both carbon-13 (¹³C) and nitrogen-15 (¹⁵N) isotopic labels, making it L-Glutamine-13C5,15N2 .
準備方法
Synthetic Routes::
- L-Glutamine can be synthesized via several routes, including enzymatic reactions or chemical synthesis.
- One common method involves amidation of L-glutamic acid using ammonia or ammonium salts.
- Isotopically labeled L-Glutamine (¹³C₅, ¹⁵N₂) is prepared by incorporating labeled precursors during synthesis.
- L-Glutamine is commercially produced for cell culture media and isotopically labeled protein studies.
- Large-scale production typically involves fermentation using microorganisms like Escherichia coli.
化学反応の分析
Reactions::
- L-Glutamine participates in various reactions, such as amidation, hydrolysis, and transamination.
- Oxidation and reduction reactions are essential for its metabolic functions.
- Ammonia or ammonium salts for amidation.
- Enzymes (e.g., glutaminase) for hydrolysis.
- Reducing agents (e.g., sodium borohydride) for reduction.
- Amidation yields L-Glutamine.
- Hydrolysis produces L-glutamic acid and ammonia.
科学的研究の応用
L-Glutamine finds applications in:
Cell Culture: Essential for maintaining cell viability and growth.
Protein Labeling: Used in stable isotope labeling for NMR studies.
Medicine: Supports immune function, wound healing, and gut health.
Cancer Research: Investigated for its effects on tumor metabolism.
作用機序
- L-Glutamine affects various pathways:
Energy Metabolism: Provides carbon for the TCA cycle.
Nitrogen Transport: Transfers nitrogen between tissues.
Cell Signaling: Modulates mTOR and other pathways.
類似化合物との比較
- L-Glutamine stands out due to its dual isotopic labeling (¹³C₅, ¹⁵N₂).
- Similar compounds include L-glutamic acid, L-asparagine, and L-alanine.
特性
分子式 |
C5H10N2O3 |
|---|---|
分子量 |
153.09 g/mol |
IUPAC名 |
(2R)-2,5-bis(15N)(azanyl)-5-oxo(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
InChIキー |
ZDXPYRJPNDTMRX-KBYHDKJTSA-N |
異性体SMILES |
[13CH2]([13CH2][13C](=O)[15NH2])[13C@H]([13C](=O)O)[15NH2] |
正規SMILES |
C(CC(=O)N)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)









![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)
